molecular formula C11H20S4 B14663886 Tetrakis(ethylsulfanyl)propadiene CAS No. 50744-17-7

Tetrakis(ethylsulfanyl)propadiene

Cat. No.: B14663886
CAS No.: 50744-17-7
M. Wt: 280.5 g/mol
InChI Key: SHFHPPLVZFQGFR-UHFFFAOYSA-N
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Description

Tetrakis(ethylsulfanyl)propadiene (C₉H₁₆S₄) is a sulfur-substituted allene derivative featuring four ethylsulfanyl (-S-C₂H₅) groups attached to a propadiene (H₂C=C=CH₂) backbone. This compound is hypothesized to exhibit unique electronic and structural properties due to the conjugation of the allene system with sulfur-based substituents. The closest structurally related compound referenced is tetrakis(ethylthio)tetrathiafulvalene (), which shares the "tetrakis(ethylsulfanyl)" motif but differs in its core structure (tetrathiafulvalene vs. propadiene).

Properties

CAS No.

50744-17-7

Molecular Formula

C11H20S4

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C11H20S4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

SHFHPPLVZFQGFR-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C=C(SCC)SCC)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(ethylsulfanyl)propadiene typically involves the reaction of propadiene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with propadiene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylsulfanyl)propadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrakis(ethylsulfanyl)propadiene has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetrakis(ethylsulfanyl)propadiene exerts its effects involves interactions with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF)

  • Core Structure : TET-TTF (C₁₄H₂₀S₈) contains a tetrathiafulvalene core with four ethylthio groups (). Unlike propadiene, the tetrathiafulvalene backbone consists of two fused 1,3-dithiole rings, enabling strong electron-donating properties.
  • Electronic Properties: TET-TTF derivatives are known for high electrical conductivity in charge-transfer complexes (e.g., with TCNQ) due to extended π-conjugation . Propadiene derivatives, by contrast, lack such π-stacking capabilities but may exhibit reactivity at the central allene double bonds.
  • Synthesis: TET-TTF is synthesized via coupling reactions of 4,5-bis(ethylsulfanyl)-1,3-dithiole-2-thione precursors . No synthesis routes for tetrakis(ethylsulfanyl)propadiene are documented in the evidence.

Other Sulfur-Substituted Allenes

  • Tetrakis(methylsulfanyl)propadiene : Hypothetical analog with methyl groups. Smaller substituents may reduce steric hindrance but lower thermal stability compared to ethylsulfanyl derivatives.
  • Bis(ethylsulfanyl)propadiene: A less substituted variant with two -S-C₂H₅ groups.

Comparative Data Table

Property This compound (Hypothetical) Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF)
Core Structure H₂C=C=CH₂ with four -S-C₂H₅ groups Two fused 1,3-dithiole rings with four -S-C₂H₅ groups
Molecular Formula C₉H₁₆S₄ C₁₄H₂₀S₈
Electron Donor Capacity Moderate (isolated allene system) High (extended π-conjugation)
Typical Applications Not reported Organic semiconductors, charge-transfer salts
Synthetic Accessibility Unknown Well-established via dithiole coupling

Research Findings and Limitations

  • Gaps in Evidence: The provided materials focus on palladium complexes (Evidences 1–4, 7–8), titanium dioxide deposition (), and pharmaceuticals (). None address this compound directly.
  • Hypothetical Insights: The ethylsulfanyl groups in propadiene derivatives could enhance solubility in nonpolar solvents, similar to TET-TTF . Reactivity at the allene’s central carbon might enable cycloaddition or polymerization pathways, but stability under ambient conditions remains speculative.

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